tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
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Overview
Description
tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C11H11BrClN3O2. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of pyrrolopyrimidine derivatives, followed by esterification with tert-butyl groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrrolopyrimidine derivatives, including their potential as anticancer, antiviral, and anti-inflammatory agents.
Chemical Biology: Researchers use the compound to probe the structure-activity relationships of pyrrolopyrimidine-based molecules, aiding in the design of more potent and selective drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and functional groups. Similar compounds include:
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: This compound has two chlorine atoms instead of one bromine and one chlorine.
tert-Butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: This compound features an iodine atom in place of the bromine.
These similar compounds share the pyrrolopyrimidine core but differ in their substitution patterns, which can significantly impact their biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H11BrClN3O2 |
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Molecular Weight |
332.58 g/mol |
IUPAC Name |
tert-butyl 7-bromo-2-chloropyrrolo[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-5-6(12)8-7(16)4-14-9(13)15-8/h4-5H,1-3H3 |
InChI Key |
DGQBXSARVIVCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)Br |
Origin of Product |
United States |
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